1-Ethylpiperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFETTXCVHFVMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395713 | |

| Record name | 1-ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-45-7 | |

| Record name | 1-Ethyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50534-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylpiperidin-4-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1-Ethylpiperidin-4-amine, a key building block in synthetic and medicinal chemistry. The information is curated to support research, development, and drug discovery activities.

Chemical Structure and Identifiers

This compound is a saturated heterocyclic amine featuring a piperidine ring N-substituted with an ethyl group and bearing a primary amine at the 4-position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 50534-45-7[1] |

| Molecular Formula | C7H16N2[1] |

| SMILES | CCN1CCC(CC1)N[1] |

| InChI | InChI=1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3[1] |

| InChIKey | UFETTXCVHFVMPU-UHFFFAOYSA-N[1] |

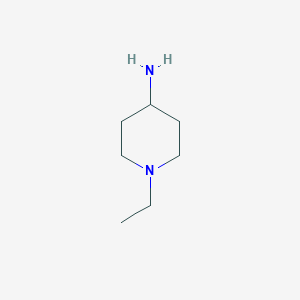

Structural Diagram:

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that while some experimental data is available for the precursor, 1-ethyl-4-piperidone, specific experimental values for this compound are not widely published. The table includes computed data from reliable sources.

| Property | Value | Source |

| Molecular Weight | 128.22 g/mol | Computed by PubChem[1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| pKa (of conjugate acid) | Not available | - |

| XLogP3 | 0.2 | Computed by XLogP3[1] |

| Water Solubility | Not available | - |

For the closely related precursor, 1-Ethyl-4-piperidone :

| Property | Value | Source |

| Boiling Point | 46-48 °C at 1 mmHg | Sigma-Aldrich |

| Density | 0.944 g/mL at 25 °C | Sigma-Aldrich |

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 1-ethyl-4-piperidone. This process typically involves two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Overall Reaction:

1-Ethyl-4-piperidone + NH3 + Reducing Agent → this compound

Detailed Experimental Protocol (General Procedure):

-

Imine Formation:

-

Dissolve 1-ethyl-4-piperidone in a suitable solvent, such as methanol or ethanol.

-

Add a source of ammonia, typically a solution of ammonia in methanol or ammonium acetate.

-

The reaction mixture is stirred, often at room temperature, to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like TLC or GC-MS.

-

-

Reduction:

-

Once imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture.

-

Commonly used reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., H2 with a metal catalyst like Pd/C or Raney Nickel).

-

The reaction is stirred until the reduction is complete, which can be monitored by the disappearance of the imine intermediate.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of water or a dilute acid.

-

The solvent is removed under reduced pressure.

-

The crude product is then subjected to an extractive work-up. Typically, the aqueous layer is made basic to deprotonate the amine, which is then extracted into an organic solvent like dichloromethane or ethyl acetate.

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated.

-

The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Characterization Methods

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to study its fragmentation pattern, providing further confirmation of its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretching vibrations of the primary amine.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic methods are used to assess the purity of the final product.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis. The presence of two nitrogen atoms with different steric and electronic environments—a tertiary amine within the ring and a primary amine at the 4-position—allows for selective functionalization.

The primary amine is a potent nucleophile and can participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

These reactions make this compound a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Signaling Pathways

As a relatively simple organic molecule, this compound is not known to be directly involved in complex biological signaling pathways in the manner of a targeted drug molecule. Its significance in a biological context arises from its use as a scaffold or intermediate in the synthesis of pharmacologically active compounds. The properties of the final, more complex molecules will determine their interactions with specific biological targets and signaling cascades.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. Based on GHS classifications for similar compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

References

An In-depth Technical Guide to 1-Ethylpiperidin-4-amine (CAS: 50534-45-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethylpiperidin-4-amine (CAS: 50534-45-7), a substituted piperidine derivative with applications as a versatile building block in medicinal chemistry and pharmaceutical development. This document details its physicochemical properties, outlines a common and effective synthetic route with a detailed experimental protocol, and discusses its potential biological significance. The guide also includes a summary of its spectroscopic characteristics and essential safety and handling information. All quantitative data are presented in structured tables for clarity, and a detailed experimental workflow is visualized.

Introduction

The piperidine moiety is a prevalent heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals. Its favorable pharmacokinetic properties, including improved solubility and metabolic stability, make it a privileged structure in drug design. This compound, as a bifunctional molecule featuring both a secondary amine within the piperidine ring and a primary exocyclic amine, serves as a valuable intermediate for creating diverse chemical libraries and developing novel therapeutic agents. Its structure allows for further derivatization at the 4-amino position, making it a key component in the synthesis of compounds targeting a range of biological targets.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50534-45-7 | [1] |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCN1CCC(CC1)N | [1] |

| InChIKey | UFETTXCVHFVMPU-UHFFFAOYSA-N | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in water and common organic solvents |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of 1-ethylpiperidin-4-one. This reaction involves the formation of an intermediate imine or enamine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

General Reaction Scheme: Reductive Amination

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Reductive Amination of 1-Ethylpiperidin-4-one

This protocol is based on established procedures for reductive amination of N-substituted 4-piperidones.[2]

Materials:

-

1-Ethylpiperidin-4-one (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

To a solution of 1-ethylpiperidin-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by flash column chromatography on silica gel or by distillation.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

While publicly accessible, detailed experimental spectra for this compound are limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.8 - 3.0 | m | 2H | Piperidine H (axial, adjacent to N) |

| ~2.4 - 2.6 | q | 2H | -CH₂-CH₃ |

| ~2.2 - 2.4 | m | 1H | Piperidine H at C4 |

| ~1.9 - 2.1 | m | 2H | Piperidine H (equatorial, adjacent to N) |

| ~1.6 - 1.8 | m | 2H | Piperidine H (axial) |

| ~1.4 - 1.6 | br s | 2H | -NH₂ |

| ~1.2 - 1.4 | m | 2H | Piperidine H (equatorial) |

| ~1.0 - 1.2 | t | 3H | -CH₂-CH₃ |

Note: The -NH₂ protons are exchangeable with D₂O and may appear as a broad singlet of variable chemical shift.[3]

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~55.0 | Piperidine C adjacent to N |

| ~52.0 | -CH₂-CH₃ |

| ~50.0 | Piperidine C at C4 |

| ~34.0 | Piperidine C adjacent to C4 |

| ~12.0 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, two bands | N-H stretch (asymmetric and symmetric) of primary amine |

| 2960 - 2800 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (scissoring) of primary amine |

| 1250 - 1020 | Medium | C-N stretch |

| 910 - 665 | Broad, strong | N-H wag |

Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[4]

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular ion) |

| 113 | [M - CH₃]⁺ |

| 99 | [M - C₂H₅]⁺ |

| 84 | [M - NH₂ - C₂H₅]⁺ |

| 70 | Piperidine ring fragment |

Applications in Drug Discovery and Research

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 4-aminopiperidine scaffold is a key structural motif in a variety of biologically active compounds.

-

Antifungal Agents: 4-Aminopiperidine derivatives have been investigated as novel antifungal agents that target ergosterol biosynthesis.[2]

-

Opioid Receptor Modulators: The piperidine nucleus is a well-established pharmacophore for opioid receptor ligands.

-

Sigma-1 Receptor Ligands: N-substituted piperidine derivatives have been synthesized and evaluated as ligands for the sigma-1 receptor, which is implicated in a variety of neurological disorders.[5]

-

NLRP3 Inflammasome Inhibitors: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which can be synthesized from 4-aminopiperidine derivatives, has been identified as a novel inhibitor of the NLRP3 inflammasome.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.

GHS Hazard Classification

| Hazard Statement | Code | Class |

| Causes skin irritation | H315 | Skin Irritation, Category 2 |

| Causes serious eye irritation | H319 | Eye Irritation, Category 2 |

| May cause respiratory irritation | H335 | Specific target organ toxicity – single exposure, Category 3 |

Data sourced from a representative Safety Data Sheet.[7]

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

-

First Aid:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via reductive amination and the reactivity of its primary amine group allow for the creation of a wide range of derivatives. The 4-aminopiperidine scaffold it provides is a key component in compounds targeting a diverse set of biological pathways, underscoring its importance for medicinal chemists. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational resource for researchers and scientists utilizing this compound in their synthetic and drug discovery endeavors.

References

- 1. This compound | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to 1-Ethylpiperidin-4-amine: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Ethylpiperidin-4-amine, a versatile heterocyclic amine building block relevant to pharmaceutical research and development. This document covers its nomenclature and synonyms, physicochemical properties, a detailed experimental protocol for its synthesis, and common analytical and purification techniques.

Nomenclature and Synonyms

This compound is known by various names across different chemical databases and suppliers. A comprehensive understanding of its nomenclature is crucial for accurate literature searches and chemical sourcing. The compound's primary identifiers and most common synonyms are summarized below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 50534-45-7[1][3] |

| EC Number | 675-644-4[1][3] |

| PubChem CID | 3734990[2][3] |

| Molecular Formula | C₇H₁₆N₂[1][2] |

| SMILES | CCN1CCC(CC1)N[1][2] |

| InChI | InChI=1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3[1][2] |

| Common Synonyms | 4-Amino-1-ethylpiperidine[1] |

| 1-ethyl-4-piperidinamine | |

| N-Ethyl-4-aminopiperidine | |

| 1-Ethyl-4-piperidylamine[1] |

The relationship between these primary identifiers is illustrated in the following diagram, showcasing the logical hierarchy from the structural representation to its various registered names and numbers.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound and its key precursor, 1-Ethyl-4-piperidone, are essential for designing synthetic routes, purification strategies, and formulation studies. While experimental data for the final product is scarce, computed properties and experimental data for its immediate precursor provide valuable insights.

Table 2: Physicochemical Data

| Property | This compound | 1-Ethyl-4-piperidone | Data Type |

| Molecular Weight | 128.22 g/mol [1][2] | 127.18 g/mol [4] | Calculated |

| Boiling Point | Not available | 173-175 °C[5] | Experimental |

| Density | Not available | 0.944 g/mL at 25 °C | Experimental |

| LogP (Octanol/Water) | 0.2[1][2] | 0.609[6] | Computed[1][2] / Experimental[6] |

| Solubility | Soluble in water and common organic solvents (alcohols, ethers, chloroform)[7] | Water: 5 g/L; Miscible in THF, DCM, EtOAc[6] | General[7] / Experimental[6] |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of its corresponding ketone, 1-Ethyl-4-piperidone. This section provides a detailed, generalized protocol for this transformation.

Synthesis via Reductive Amination

This procedure involves the reaction of 1-Ethyl-4-piperidone with an ammonia source, followed by in-situ reduction of the resulting imine to the desired primary amine.

Materials:

-

1-Ethyl-4-piperidone

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Ethyl-4-piperidone (1.0 equivalent) in methanol or dichloromethane.

-

Amine Source Addition: Add ammonium acetate (5-10 equivalents) to the solution. Alternatively, a solution of ammonia in methanol can be used.

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure.

The workflow for this synthetic route is depicted in the diagram below.

Purification and Analytical Methods

Purification:

-

Flash Column Chromatography: For small-scale purification, flash chromatography on silica gel is effective. A common eluent system is a gradient of dichloromethane and methanol, often with a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the silica gel.

-

Crystallization: If the product is a solid or can form a salt, crystallization can be an effective purification method. The free base can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly. Alternatively, salt formation (e.g., hydrochloride or oxalate) in a suitable solvent can lead to the precipitation of the pure salt.

Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile amines like this compound. Due to the polar nature of amines, derivatization with reagents like trifluoroacetic anhydride (TFAA) or isobutyl chloroformate can improve chromatographic peak shape and resolution[8][9].

-

High-Performance Liquid Chromatography (HPLC): Since this compound lacks a strong UV chromophore, HPLC analysis typically requires derivatization to introduce a UV-active moiety. Pre-column derivatization with reagents such as 4-toluenesulfonyl chloride is a common strategy, allowing for sensitive detection by UV absorbance[1][10]. Reversed-phase columns (e.g., C18) are typically used with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric acid[1][10].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product. The spectra would show characteristic signals for the ethyl group, the piperidine ring protons, and the amine proton. PubChem provides access to reference spectra for this compound[2].

Biological and Pharmaceutical Relevance

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives have been explored for various therapeutic applications, including as antifungal agents that target ergosterol biosynthesis. While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for interaction with various biological systems, making it a valuable building block for the synthesis of new chemical entities in drug discovery programs. For instance, related 4-aminopiperidine derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) assembly[11]. The exploration of its biological activity remains an active area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 1-Ethylpiperidin-4-one | C7H13NO | CID 77159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1-Ethyl-4-piperidone hydrochloride (3619-67-8) for sale [vulcanchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. h-brs.de [h-brs.de]

- 9. amt.copernicus.org [amt.copernicus.org]

- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Ethylpiperidin-4-amine: A Technical Guide

Introduction

1-Ethylpiperidin-4-amine is a substituted piperidine derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 2.8 - 3.0 | m | 2H | H-2, H-6 (equatorial) | Protons adjacent to the ring nitrogen are expected to be deshielded. |

| ~ 2.4 - 2.6 | q | 2H | N-CH₂-CH₃ | Quartet due to coupling with the methyl protons. |

| ~ 2.0 - 2.2 | t | 2H | H-2, H-6 (axial) | |

| ~ 1.7 - 1.9 | m | 2H | H-3, H-5 (equatorial) | |

| ~ 1.4 - 1.6 | br s | 2H | -NH₂ | Broad singlet for the amine protons, exchangeable with D₂O. |

| ~ 1.2 - 1.4 | m | 2H | H-3, H-5 (axial) | |

| ~ 1.0 - 1.2 | m | 1H | H-4 | |

| ~ 1.05 | t | 3H | N-CH₂-CH₃ | Triplet due to coupling with the methylene protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 52 - 55 | C-2, C-6 | Carbons adjacent to the ring nitrogen. |

| ~ 50 - 53 | N-CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~ 48 - 51 | C-4 | Carbon bearing the amino group. |

| ~ 32 - 35 | C-3, C-5 | |

| ~ 12 - 15 | N-CH₂-CH₃ | Methyl carbon of the ethyl group. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~ 3350 - 3250 | Medium, Broad | N-H stretch | Two bands expected for a primary amine (asymmetric and symmetric stretching). |

| ~ 2960 - 2850 | Strong | C-H stretch | Aliphatic C-H stretching from the piperidine ring and ethyl group.[1] |

| ~ 1650 - 1580 | Medium | N-H bend (scissoring) | Characteristic for primary amines. |

| ~ 1470 - 1440 | Medium | C-H bend | Methylene scissoring. |

| ~ 1250 - 1020 | Medium to Weak | C-N stretch | Aliphatic amine C-N stretching. |

| ~ 910 - 665 | Broad, Strong | N-H wag | Characteristic for primary and secondary amines. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment | Notes |

| 128 | Moderate | [M]⁺ | Molecular ion peak. As an amine with one nitrogen atom, it is expected to have an even molecular weight, consistent with the nitrogen rule.[2][3] |

| 113 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical. |

| 99 | Strong | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical, a common fragmentation for N-ethyl amines.[2] |

| 84 | Moderate | [M - C₂H₅ - NH]⁺ or [C₅H₁₀N]⁺ | Further fragmentation. |

| 70 | Strong | [C₄H₈N]⁺ | Common fragment for piperidine derivatives. |

| 56 | High | [C₃H₆N]⁺ | A likely base peak resulting from cleavage of the piperidine ring. |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining spectroscopic data for liquid amine compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the liquid amine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The sample should be free of particulate matter.[4]

-

Data Acquisition: The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.[5]

-

¹H NMR: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.[6]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[7]

-

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A drop of the liquid amine is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The crystal is then cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[8]

-

Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[9]

3.3 Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization (Electron Ionization - EI): For a volatile compound like this compound, EI is a common ionization technique. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11][12][13]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. chem.latech.edu [chem.latech.edu]

- 5. rsc.org [rsc.org]

- 6. sc.edu [sc.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. agilent.com [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

In-Depth Technical Guide on the Solubility of 1-Ethylpiperidin-4-amine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidin-4-amine is a substituted piperidine derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical physicochemical property that influences reaction kinetics, purification strategies, formulation development, and bioavailability. A thorough understanding of its solubility profile is therefore essential for its effective application.

This technical guide outlines the predicted solubility of this compound based on its chemical structure and established principles of amine solubility. Furthermore, it provides a detailed, standardized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise and reliable data.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is an aliphatic amine with a polar primary amine group (-NH2) and a tertiary amine within the piperidine ring, as well as a nonpolar ethyl group and piperidine backbone. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

Based on these principles, the predicted solubility of this compound in various classes of organic solvents is summarized in the table below.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The primary amine group can act as both a hydrogen bond donor and acceptor, and the nitrogen in the piperidine ring can act as a hydrogen bond acceptor. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF, DCM | High | Favorable dipole-dipole interactions are expected between the polar amine groups and the polar aprotic solvent. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The nonpolar ethyl group and piperidine ring will have favorable interactions with nonpolar solvents, but the polar amine groups will limit miscibility.[3] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a liquid amine in an organic solvent.[4][5]

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated analytical balance

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or fluorescence, potentially requiring derivatization).[6][7]

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial to ensure that a saturated solution is formed and some undissolved amine remains.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., an incubator shaker set at 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved this compound should be visible throughout the equilibration period.

-

-

Sampling:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for the undissolved amine to settle.

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

-

Immediately filter the aliquot using a chemically compatible syringe filter to remove any microscopic undissolved droplets.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method. For HPLC analysis of amines, derivatization may be necessary to improve detection.[6][8]

-

GC-FID Method Example:

-

Column: A suitable capillary column for amine analysis (e.g., Agilent CP-Sil 13 CB).[7]

-

Injector Temperature: 250°C

-

Detector Temperature: 275°C

-

Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium or Nitrogen.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

-

-

HPLC Method Example (with derivatization):

-

Derivatizing Agent: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (OPA).[8]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer.

-

Detector: Fluorescence or UV detector.

-

Calibration: Prepare and derivatize a series of standard solutions of this compound of known concentrations to create a calibration curve.

-

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its solubility in organic solvents.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the literature, its structural features suggest good solubility in polar organic solvents and moderate to low solubility in nonpolar solvents. This technical guide provides a robust framework for researchers to predict its solubility behavior and, more importantly, to determine it empirically using the standardized shake-flask method coupled with chromatographic analysis. The generation of such data will be invaluable for the future development and application of this compound in various fields of chemical and pharmaceutical sciences.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Potential Research Applications of 1-Ethylpiperidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidin-4-amine, a member of the 4-aminopiperidine class of compounds, is a versatile chemical scaffold with emerging potential in various research and drug discovery domains. While its direct therapeutic applications are still under investigation, its role as a key building block in the synthesis of biologically active molecules is well-documented. This technical guide provides an in-depth overview of the known and potential research applications of this compound, detailing its chemical properties, synthesis protocols, and its role in the development of novel therapeutics. Particular focus is given to its utility in the synthesis of opioid receptor modulators, antifungal agents, and its potential as a scaffold for exploring treatments for neurodegenerative diseases and proliferative disorders.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its favorable pharmacokinetic properties. The 4-aminopiperidine moiety, in particular, serves as a crucial pharmacophore for interacting with a variety of biological targets. This compound, with its specific N-ethyl substitution, offers a unique combination of steric and electronic properties that can be exploited in rational drug design. This document aims to consolidate the current knowledge on this compound and stimulate further research into its potential applications.

Chemical and Physical Properties

This compound is a cyclic amine with the molecular formula C7H16N2.[1][2] Its chemical structure consists of a piperidine ring with an ethyl group attached to the nitrogen atom (N1) and an amino group at the 4-position.

| Property | Value | Reference |

| Molecular Formula | C7H16N2 | [1][2] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| CAS Number | 50534-45-7 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| SMILES | CCN1CCC(CC1)N | [1][2] |

| InChIKey | UFETTXCVHFVMPU-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, with reductive amination being a common and efficient method.

Experimental Protocol: Reductive Amination of 1-Ethylpiperidin-4-one

This protocol describes the synthesis of this compound from 1-Ethylpiperidin-4-one and a nitrogen source, such as ammonia or an ammonia equivalent, via reductive amination.

Materials:

-

1-Ethylpiperidin-4-one

-

Ammonia (or ammonium acetate)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (e.g., acetic acid, optional)

Procedure:

-

Dissolve 1-Ethylpiperidin-4-one (1 equivalent) in the chosen anhydrous solvent.

-

Add the nitrogen source (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5-2 equivalents).

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Slowly add the reducing agent (1.2-1.5 equivalents) to the reaction mixture. For catalytic hydrogenation, the reaction is conducted under a hydrogen atmosphere in the presence of a catalyst (e.g., Palladium on carbon).

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Potential Research Applications

The 4-aminopiperidine scaffold is a versatile building block in medicinal chemistry. While direct biological data for this compound is sparse, its utility can be inferred from studies on closely related analogs.

Precursor for Opioid Receptor Modulators

The 4-aminopiperidine core is a key structural feature of the potent synthetic opioid fentanyl and its analogs. Although the direct precursor to fentanyl is N-phenethyl-4-anilinopiperidine, the synthesis of various opioid receptor modulators often starts with simpler N-substituted 4-aminopiperidines. The ethyl group in this compound can influence the pharmacokinetic and pharmacodynamic properties of the final compound. Researchers can utilize this building block to synthesize novel opioid ligands with potentially altered receptor binding affinities, selectivities, and metabolic stabilities.

Scaffold for Antifungal Agents

Research into novel antifungal agents has identified the 4-aminopiperidine scaffold as a promising starting point. Studies have shown that derivatives of 4-aminopiperidine can exhibit potent antifungal activity by inhibiting ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.[3] While published research has focused on derivatives with larger N-substituents (e.g., benzyl or phenethyl) and long alkyl chains at the 4-amino position, this compound provides a valuable starting material for the synthesis of new libraries of compounds to explore the structure-activity relationships (SAR) for antifungal activity. The relatively small ethyl group allows for systematic modification to probe the optimal size and lipophilicity of the N1-substituent.

Modulators of Sigma-1 (σ1) Receptors

The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and cancer. A study on 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands found that introducing an ethyl group at the piperidine nitrogen resulted in a considerably lower affinity for the σ1 receptor compared to a methyl group.[4] This finding, while indicating lower potency for this specific scaffold, provides a crucial data point for researchers designing σ1 receptor ligands. It highlights the sensitivity of the receptor's binding pocket to the size of the N-alkyl substituent and suggests that this compound could be used to generate ligands with tuned affinity or as a negative control in binding studies.

| Compound Class | Target | Key Performance Metric | Result | Reference |

| 4-(2-aminoethyl)piperidine derivatives | σ1 Receptor | Ki (nM) | Introduction of an ethyl moiety at the piperidine N-atom resulted in considerably lower σ1 affinity compared to a methyl moiety. | [4] |

CNS Drug Discovery

The piperidine scaffold is prevalent in many centrally acting drugs due to its ability to cross the blood-brain barrier. This compound can serve as a starting point for the development of novel CNS agents targeting various receptors, such as dopamine, serotonin, and muscarinic receptors. The N-ethyl group can influence the lipophilicity and overall pharmacological profile of the resulting molecules.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. While direct biological activity data for the compound itself is limited, its utility as a synthetic intermediate for creating diverse libraries of bioactive molecules is evident. Its established role in the synthesis of opioid analogs, coupled with the emerging potential of the 4-aminopiperidine scaffold in developing antifungal and CNS-active agents, positions this compound as a compound of interest for further investigation. This technical guide provides a foundation for researchers to explore and exploit the properties of this scaffold in the rational design of novel therapeutics. Future research should focus on a more thorough characterization of the pharmacological profile of this compound and its simple derivatives to better understand its intrinsic biological activities and to guide the development of more complex and potent drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

1-Ethylpiperidin-4-amine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidin-4-amine is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a secondary amine within the piperidine ring and a primary amine at the 4-position, offers multiple points for chemical modification, allowing for the construction of diverse and complex molecular architectures. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The ethyl group on the piperidine nitrogen can further influence the lipophilicity and metabolic stability of the final compounds. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound as a versatile synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| CAS Number | 50534-45-7 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCN1CCC(CC1)N | [1] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Key Synthetic Transformations

The reactivity of this compound is primarily centered around its two amine functionalities. The primary amine at the 4-position is generally more reactive towards acylation and imine formation, while the tertiary amine within the piperidine ring is nucleophilic and can participate in quaternization reactions. This section details key synthetic transformations involving this compound.

Amide Coupling

Amide bond formation is a fundamental reaction in medicinal chemistry, and the primary amine of this compound readily undergoes this transformation with a variety of carboxylic acids and their derivatives.

Experimental Protocol: Synthesis of N-(1-ethylpiperidin-4-yl)benzamide

This protocol describes a general procedure for the amide coupling of this compound with benzoyl chloride.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure N-(1-ethylpiperidin-4-yl)benzamide.

Representative Quantitative Data:

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | Benzoic Acid | EDC/HOBt | DIPEA | DMF | 12 | RT | 85 |

| This compound | Acetic Anhydride | - | Pyridine | DCM | 2 | RT | 92 |

| This compound | Benzoyl Chloride | - | TEA | DCM | 3 | RT | 90* |

*Note: These are representative yields based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be used to introduce a variety of substituents to the primary amine of this compound by reacting it with aldehydes or ketones in the presence of a reducing agent.

Experimental Protocol: Synthesis of N-Isopropyl-1-ethylpiperidin-4-amine

This protocol outlines a general procedure for the reductive amination of this compound with acetone.

Materials:

-

This compound

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) and acetone (1.5 eq) in anhydrous dichloromethane, add a catalytic amount of acetic acid (optional).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure N-Isopropyl-1-ethylpiperidin-4-amine.

Representative Quantitative Data:

| Reactant 1 | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | Benzaldehyde | NaBH(OAc)₃ | DCM | 16 | RT | 88 |

| This compound | Acetone | NaBH₃CN | MeOH | 24 | RT | 82 |

| This compound | Cyclohexanone | H₂/Pd-C | EtOH | 8 | 50 | 90* |

*Note: These are representative yields based on similar reactions and may vary depending on the specific substrates and reaction conditions.

N-Alkylation

While the primary amine is more reactive under many conditions, the tertiary amine within the piperidine ring can undergo N-alkylation, typically with reactive alkyl halides, to form quaternary ammonium salts. Selective alkylation of the primary amine can be achieved under specific conditions or by using a protecting group strategy. The following protocol describes the alkylation of the primary amine.

Experimental Protocol: Synthesis of N-Benzyl-1-ethylpiperidin-4-amine

This protocol describes a general procedure for the N-alkylation of the primary amine of this compound with benzyl bromide.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure N-Benzyl-1-ethylpiperidin-4-amine.

Representative Quantitative Data:

| Reactant 1 | Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | Benzyl Bromide | K₂CO₃ | ACN | 5 | 55 | 85 |

| This compound | Ethyl Iodide | DIPEA | DMF | 12 | RT | 78 |

| This compound | Methyl Iodide | NaHCO₃ | MeOH | 8 | RT | 80* |

*Note: These are representative yields based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Applications in Drug Discovery

The this compound scaffold is a key component in the design and synthesis of various biologically active molecules, particularly those targeting the central nervous system.

Opioid Receptor Modulators

The piperidine core is a classic feature of many potent opioid receptor agonists and antagonists. The 4-amino substituent on the piperidine ring provides a crucial interaction point with the opioid receptors. By modifying the substituents on the primary amine and the piperidine nitrogen, the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ) can be fine-tuned. For instance, N-acylation of the 4-amino group with various lipophilic groups is a common strategy in the development of potent fentanyl analogs.[2]

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders. Many sigma-1 receptor ligands possess a piperidine or piperazine core. The nitrogen atom of the piperidine ring is often involved in a key salt bridge interaction with an acidic residue (e.g., Glu172) in the receptor's binding pocket.[3] The ethyl group on the piperidine nitrogen and further substitutions on the 4-amino group of this compound can be used to modulate the lipophilicity and steric bulk of the ligand, thereby influencing its affinity and selectivity for the sigma-1 receptor.[3]

Representative Spectroscopic Data

N-(1-ethylpiperidin-4-yl)acetamide

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.35 (br s, 1H, NH), 3.75-3.65 (m, 1H), 2.85-2.75 (m, 2H), 2.45 (q, J = 7.2 Hz, 2H), 2.15-2.05 (m, 2H), 1.95 (s, 3H), 1.90-1.80 (m, 2H), 1.55-1.40 (m, 2H), 1.05 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.5, 52.8, 52.1, 47.8, 32.5, 23.4, 12.0.

-

IR (KBr, cm⁻¹): 3290 (N-H stretch), 2970, 2935 (C-H stretch), 1645 (C=O stretch, Amide I), 1550 (N-H bend, Amide II).

-

MS (ESI+): m/z 171.1 [M+H]⁺.

*Note: The provided spectroscopic data is representative and based on analogous structures. Actual experimental data may vary.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of organic molecules, particularly in the context of drug discovery. Its dual amine functionalities allow for selective and diverse chemical modifications through common and robust reactions such as amide coupling, reductive amination, and N-alkylation. The resulting derivatives, incorporating the 1-ethylpiperidine-4-amine scaffold, have shown significant potential as modulators of important biological targets, including opioid and sigma-1 receptors. This technical guide provides a foundational understanding of the synthetic utility of this compound and serves as a practical resource for researchers engaged in the design and synthesis of novel bioactive compounds.

References

- 1. This compound | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to 1-Ethylpiperidin-4-amine

Abstract

This technical guide provides a comprehensive overview of 1-Ethylpiperidin-4-amine, a key building block in modern medicinal chemistry. While not marked by a singular historical discovery, its importance has grown with the systematic exploration of chemical libraries in drug development. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and its application as a scaffold for various therapeutic agents. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to aid researchers, scientists, and drug development professionals.

Introduction and Historical Context

The history of this compound is not that of a landmark discovery but rather of its emergence as a valuable synthetic intermediate from the systematic and high-throughput synthesis efforts that characterize modern drug discovery. The piperidine moiety is a prevalent structural motif in numerous approved pharmaceuticals and natural alkaloids, prized for its favorable pharmacokinetic properties and its utility as a versatile scaffold. The "discovery" of this compound is intrinsically linked to the broader exploration of piperidine derivatives in the search for novel ligands for various biological targets.[1][2] Derivatives of this compound have shown significant biological activity, including the potential for anticancer properties and the inhibition of specific neurotoxins.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its application in synthetic chemistry and for understanding its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 50534-45-7 | PubChem[4] |

| Molecular Formula | C7H16N2 | PubChem[4] |

| Molecular Weight | 128.22 g/mol | PubChem[4] |

| Canonical SMILES | CCN1CCC(CC1)N | PubChem[4] |

| InChIKey | UFETTXCVHFVMPU-UHFFFAOYSA-N | PubChem[4] |

| Purity | ≥98% | Aladdin Scientific[5] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from 4-piperidone. The first step involves the N-ethylation of the piperidone ring, followed by a reductive amination to introduce the 4-amino group.

Step 1: Synthesis of 1-Ethyl-4-piperidone

A common method for the synthesis of the key intermediate, 1-Ethyl-4-piperidone, involves the reaction of 4-piperidone with an ethylating agent.

Experimental Protocol: N-Ethylation of 4-Piperidone

-

Materials: 4-piperidone hydrochloride monohydrate, bromoethane, sodium carbonate, acetonitrile, methanol, dichloromethane.

-

Procedure:

-

A round-bottom flask is charged with 4-piperidone hydrochloride monohydrate (1 equivalent), acetonitrile, and sodium carbonate.

-

Bromoethane (1 equivalent) is added to the mixture.

-

The reaction mixture is heated to 85°C overnight.

-

After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash chromatography (e.g., 0-7% 2N NH3 in methanol:dichloromethane) to yield 1-Ethyl-4-piperidone as a yellow liquid.[6]

-

| Reactant | Molar Ratio | Yield | Reference |

| 4-piperidone hydrochloride monohydrate | 1 | 62% | ChemicalBook[6] |

| Bromoethane | 1 |

Table 2: Quantitative Data for the Synthesis of 1-Ethyl-4-piperidone

Step 2: Reductive Amination of 1-Ethyl-4-piperidone

The final step to produce this compound is the reductive amination of 1-Ethyl-4-piperidone. This is a widely used method for forming carbon-nitrogen bonds.[7]

Experimental Protocol: Reductive Amination

-

Materials: 1-Ethyl-4-piperidone, a source of ammonia (e.g., ammonium acetate or ammonia in methanol), a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation), and a suitable solvent (e.g., tetrahydrofuran, methanol, or dichloromethane).

-

General Procedure:

-

1-Ethyl-4-piperidone (1 equivalent) and the ammonia source are dissolved in the chosen solvent.

-

The reducing agent (1.5-2 equivalents) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate).

-

The product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

-

Note: While this is a general procedure, specific conditions may need to be optimized for this particular transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Buy 1-(2-Aminoethyl)piperidin-4-amine (EVT-13646849) [evitachem.com]

- 4. This compound | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labcompare.com [labcompare.com]

- 6. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Stability and Storage of 1-Ethylpiperidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethylpiperidin-4-amine (CAS: 50534-45-7). The information presented here is crucial for maintaining the integrity, purity, and shelf-life of this compound in research and development settings.

Chemical Properties and Stability Profile

This compound is a substituted piperidine derivative with the molecular formula C7H16N2.[1] Its chemical structure, featuring a secondary amine on the piperidine ring and a primary amine group, dictates its reactivity and stability. Generally, the compound is considered stable when stored under recommended conditions.[1] However, like many amines, it can be susceptible to degradation under adverse conditions such as exposure to air, light, high temperatures, and incompatible materials.

General Stability

Safety Data Sheets (SDS) for this compound consistently report that the compound is "Stable under recommended storage conditions".[1] This stability is contingent upon adherence to proper storage and handling protocols to prevent chemical degradation.

Potential Degradation Pathways

-

Oxidation: The amine groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), especially in the presence of light or metal ions. This can lead to the formation of various oxidation products, potentially altering the compound's purity and activity.

-

Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. This is a reversible reaction but can impact the effective concentration of the free amine.

-

Thermal Degradation: At elevated temperatures, amines can undergo thermal decomposition. Studies on related piperazine compounds suggest that thermal degradation can occur at temperatures above 135°C.[2] While this compound is a different structure, this indicates that high temperatures should be avoided.

-

Reaction with Incompatible Materials: Strong acids, bases, oxidizing agents, and reducing agents can react with and degrade this compound.[3]

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[4][5][6] Do not exceed 37°C.[4] General guidance for amines suggests storage below 30°C (86°F).[7] | To minimize volatility and prevent thermal degradation.[7] |

| Atmosphere | Keep container tightly closed.[1][4][5][6] Store in a dry environment. Consider storage under an inert atmosphere (e.g., nitrogen).[3] | To prevent exposure to air (oxygen and CO2) and moisture, which can cause degradation.[3][7] |

| Light | Protect from direct sunlight.[5][8] | To prevent light-induced degradation (photolysis). |

| Ventilation | Store in a well-ventilated place.[1][4][5][6] | To dissipate any potential vapors and maintain a safe storage environment.[7] |

| Container | Use suitable, tightly closed containers.[3] High-density polyethylene (HDPE) or glass are generally compatible with amines.[7] | To prevent contamination and leakage. |

| Segregation | Store separately from incompatible materials such as oxidants, acids, and edible chemicals.[3][4] | To avoid hazardous chemical reactions and degradation. |

Handling Precautions

Proper handling is critical to maintain the stability of this compound and ensure user safety.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection during handling.[1]

-

Ventilation: Use only outdoors or in a well-ventilated area.[1] For more extensive handling, work under a chemical fume hood.

-

Avoiding Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5][8][9] Use non-sparking tools and take precautionary measures against static discharge.[4][5]

-

General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[5][6]

Visualizing Stability and Storage Logic

The following diagrams illustrate the key concepts related to the stability and storage of this compound.

Caption: Factors influencing the chemical stability of this compound.

Caption: Logical workflow for the proper storage of this compound.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the stability testing of this compound. However, researchers can adapt general stability testing guidelines from the International Council for Harmonisation (ICH), such as Q1A(R2) for stability testing of new drug substances and products. A typical protocol would involve:

-

Forced Degradation Studies: Exposing the compound to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under recommended storage conditions for an extended period and periodically testing for purity, appearance, and the presence of degradation products.

-

Analytical Method: Utilizing a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, to separate and quantify the parent compound and any degradation products.

Conclusion

The stability of this compound is well-maintained under controlled storage conditions. By adhering to the recommendations outlined in this guide—specifically, storing the compound in a cool, dry, dark, and well-ventilated environment away from incompatible materials—researchers can ensure its integrity for their studies. While specific quantitative stability data and degradation pathways are not extensively documented, the principles of amine chemistry provide a strong basis for best practices in storage and handling.

References

- 1. Page loading... [wap.guidechem.com]

- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 3. fishersci.com [fishersci.com]

- 4. biosynce.com [biosynce.com]

- 5. chemos.de [chemos.de]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. americanbio.com [americanbio.com]

- 9. fishersci.com [fishersci.com]

Handling and safety precautions for 1-Ethylpiperidin-4-amine

An In-depth Technical Guide to the Handling and Safety of 1-Ethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals